molecular formula C7H6N2O B2437992 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 259684-36-1

1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B2437992
CAS No.: 259684-36-1
M. Wt: 134.138
InChI Key: CIRNDJMEVJYOAW-UHFFFAOYSA-N
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Description

1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one typically involves cyclization reactions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions to form the desired pyrrolo[2,3-c]pyridinone structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[2,3-c]pyridinones .

Scientific Research Applications

1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7-one
  • 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-[3-(2,4-difluorophenoxy)-6-[(dimethyloxido-λ4-sulfanylidene)amino]-2-pyridinyl]-1,6-dihydro-6-methyl-

Uniqueness

1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-5(1-3-8-6)2-4-9-7/h1-4,8H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRNDJMEVJYOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259684-36-1
Record name 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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